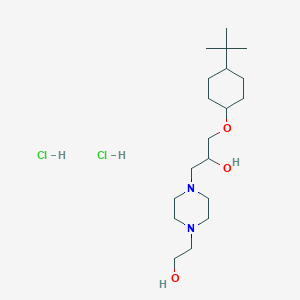
4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide, also known as BDDTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. BDDTB is a member of the thieno[3,2-d]pyrimidine family, which has been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Characterization : This compound has been involved in the synthesis and characterization of various chemical derivatives, including its use in the creation of non-peptide CCR5 antagonists. Such compounds are significant in the field of medicinal chemistry and drug discovery (Cheng De-ju, 2014), (Cheng De-ju, 2015).
- Coordination Chemistry : Research on its metal complexes, such as with Cu(II) and Ni(II), provides insights into coordination chemistry. The study of these complexes offers valuable information on their structural and bonding characteristics (G. Binzet et al., 2009).
Molecular Interaction and Structure Analysis
- Structural Characterization and Molecular Interaction : Investigations into the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of related compounds have been conducted. Such studies are crucial for understanding molecular interactions, crystal packing, and the energetic contributions of different bonding types (A. Saeed et al., 2020).
Biological Applications
- Antipathogenic Activity : Research on derivatives of this compound has shown significant antipathogenic activities, particularly against microbial strains capable of forming biofilms. These findings suggest potential applications in developing new antimicrobial agents (Carmen Limban et al., 2011).
Chemical Reactions and Methods Development
- Chemical Reaction Research : The compound has been used in studies exploring various chemical reactions, such as the Suzuki−Miyaura reaction, demonstrating its role in synthetic chemistry and the development of new synthetic methods (T. Ikemoto et al., 2005).
properties
IUPAC Name |
4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-2-14-5-3-4-6-18(14)21(17-11-12-25(23,24)13-17)19(22)15-7-9-16(20)10-8-15/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZVDODPAMPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2437498.png)
![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)
![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)


![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)


![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)